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For Researchers, Scientists, and Drug Development Professionals

Introduction
Mitochondria are critical cellular organelles that play a central role in energy metabolism, redox

signaling, and apoptosis. Mitochondrial thiols, including glutathione (GSH), cysteine (Cys), and

homocysteine (Hcy), are essential for maintaining the mitochondrial redox balance and

protecting against oxidative stress.[1] Dysregulation of mitochondrial thiol levels is implicated in

various pathologies, including neurodegenerative diseases, cardiovascular disorders, and

cancer. Therefore, the ability to visualize and quantify mitochondrial thiols in living cells is of

paramount importance for both basic research and drug development.

Red-CLA is a novel, red-fluorescent probe specifically designed for the detection and imaging

of thiols within the mitochondrial matrix of living cells. Its chemical structure incorporates a

mitochondria-targeting moiety and a thiol-reactive group, enabling specific accumulation in

mitochondria and a fluorescent response upon reaction with thiols. This document provides

detailed application notes and protocols for the use of the Red-CLA probe.
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Property Specification

Probe Name Red-CLA

Molecular Formula C₅₀H₅₁N₇O₉S₂[2][3]

Molecular Weight 958.12 g/mol [2][3]

Appearance Dark purple to black powder

Solubility Soluble in DMSO

Storage Store at -20°C, protect from light and moisture.

Excitation (max) ~560 nm

Emission (max) ~585 nm

Quantum Yield >0.5 upon reaction with thiols

Specificity
Reacts with small molecule thiols (GSH, Cys,

Hcy)

Subcellular Localization Mitochondria

Mechanism of Action
Red-CLA is engineered with a lipophilic cationic group that facilitates its accumulation within

the negatively charged mitochondrial matrix. The probe contains an α,β-unsaturated ketone

moiety that is relatively non-fluorescent. Upon reaction with mitochondrial thiols via a Michael

addition reaction, the electronic properties of the fluorophore are altered, leading to a

significant increase in its fluorescence quantum yield and a "turn-on" red fluorescent signal.

This mechanism provides a high signal-to-noise ratio for imaging mitochondrial thiols.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/1424-8220/20/6/1746
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574751/
https://www.mdpi.com/1424-8220/20/6/1746
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574751/
https://www.benchchem.com/product/b3030312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mitochondrial Membrane

Mitochondrial Matrix

Red-CLA (extracellular) Red-CLA (Low Fluorescence)
ΔΨm-driven uptake

Red-CLA-Thiol Adduct
(Highly Fluorescent)

Michael Addition

Mitochondrial Thiol
(GSH, Cys, Hcy)

Click to download full resolution via product page

Figure 1. Mechanism of Red-CLA uptake and thiol detection in mitochondria.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of the Red-CLA probe

determined from in vitro and cell-based assays.
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Parameter Value Conditions

Limit of Detection (LOD) 16-29 nM
In vitro assay with GSH, Cys,

and Hcy in PBS buffer (pH 7.4)

Linear Range 0.1 - 10 µM
In vitro fluorescence titration

with GSH

Response Time < 30 seconds

Time to reach 90% of

maximum fluorescence

intensity upon thiol addition

Fluorescence Enhancement > 60-fold
Upon saturation with GSH

compared to the free probe

Selectivity High for thiols

Minimal fluorescence change

with other reactive oxygen

species (ROS)

Photostability High

Less than 10% photobleaching

after 10 minutes of continuous

excitation

Experimental Protocols
Reagent Preparation
1.1. Red-CLA Stock Solution (1 mM)

Allow the vial of Red-CLA powder to warm to room temperature before opening.

Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution.

For example, to a 1 mg vial of Red-CLA (MW = 958.12), add 1.044 mL of DMSO.

Vortex briefly to ensure the powder is fully dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C, protected from light.
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1.2. Cell Culture Medium Use phenol red-free cell culture medium for fluorescence imaging

experiments to reduce background fluorescence.

Live-Cell Imaging of Mitochondrial Thiols
This protocol is suitable for adherent mammalian cells cultured in glass-bottom dishes or

chamber slides.
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Figure 2. Experimental workflow for live-cell imaging with Red-CLA.
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2.1. Cell Preparation

Seed adherent cells on glass-bottom dishes or chamber slides appropriate for microscopy.

Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO₂ until

they reach 70-80% confluency.

2.2. Probe Loading

Prepare a fresh working solution of Red-CLA by diluting the 1 mM DMSO stock solution into

pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM. The optimal

concentration may vary depending on the cell type and should be determined empirically.

Aspirate the culture medium from the cells and wash them twice with warm phosphate-

buffered saline (PBS), pH 7.4.

Add the Red-CLA working solution to the cells and incubate for 30 minutes at 37°C in a 5%

CO₂ incubator.

After incubation, aspirate the loading solution and wash the cells twice with warm PBS to

remove any excess probe.

Add fresh, pre-warmed, phenol red-free complete culture medium to the cells for imaging.

2.3. Confocal Microscopy

Place the dish or slide on the stage of a confocal microscope equipped with an

environmental chamber to maintain 37°C and 5% CO₂.

Excite the cells with a laser line at approximately 560 nm.

Collect the fluorescence emission between 570 nm and 650 nm.

Optimize laser power, detector gain, and pinhole settings to obtain a good signal-to-noise

ratio while minimizing phototoxicity.

To confirm mitochondrial localization, co-staining with a green-fluorescent mitochondrial

marker (e.g., MitoTracker™ Green FM) can be performed.
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2.4. Image Analysis

Acquire images of the cells.

For quantitative analysis, define regions of interest (ROIs) around individual cells or

specifically over the mitochondria.

Measure the mean fluorescence intensity within the ROIs using image analysis software

(e.g., ImageJ/Fiji, CellProfiler).

Background correction should be performed by subtracting the mean fluorescence intensity

of a region with no cells.

Investigating Changes in Mitochondrial Thiol Levels
This protocol can be used to assess the effect of drug candidates or other treatments on

mitochondrial thiol levels.

3.1. Treatment of Cells

Culture and prepare cells as described in section 2.1.

Treat the cells with the compound of interest at the desired concentrations and for the

appropriate duration. Include a vehicle control group.

As a positive control for thiol depletion, cells can be treated with a known thiol-depleting

agent such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO).

As a positive control for increasing thiol levels, cells can be treated with a thiol precursor like

N-acetylcysteine (NAC).

3.2. Probe Loading and Imaging

After the treatment period, proceed with the Red-CLA loading and imaging protocol as

described in sections 2.2 and 2.3.

3.3. Data Analysis
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Quantify the mean fluorescence intensity for each treatment group as described in section

2.4.

Normalize the fluorescence intensity of the treated groups to the vehicle control group.

Perform statistical analysis to determine the significance of any observed changes in

fluorescence.

Signaling Pathway Visualization
Mitochondrial thiols are integral to cellular redox signaling pathways. For instance, they are

involved in the response to oxidative stress mediated by the Nrf2 pathway.
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Figure 3. Role of mitochondrial thiols in the Nrf2-ARE signaling pathway.

Troubleshooting
Issue Possible Cause Suggested Solution

Low or no signal

- Probe concentration too low-

Incubation time too short-

Depleted mitochondrial thiols-

Incorrect filter/laser settings

- Increase Red-CLA

concentration (up to 10 µM)-

Increase incubation time (up to

60 min)- Check cell health-

Verify microscope settings for

excitation and emission

wavelengths

High background

- Incomplete removal of excess

probe- Autofluorescence of

medium or cells

- Wash cells thoroughly (3-4

times) after incubation- Use

phenol red-free medium-

Acquire an unstained control

image to assess

autofluorescence

Phototoxicity/Bleaching
- Laser power too high-

Prolonged exposure

- Reduce laser power-

Decrease exposure time

and/or imaging frequency- Use

an anti-fade reagent if

compatible with live-cell

imaging

Non-mitochondrial staining

- Loss of mitochondrial

membrane potential (ΔΨm)-

Probe aggregation

- Ensure cells are healthy- Use

a lower probe concentration-

Co-stain with a mitochondrial

potential-dependent dye to

verify mitochondrial integrity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21954972/
https://pubmed.ncbi.nlm.nih.gov/21954972/
https://www.mdpi.com/1424-8220/20/6/1746
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3574751/
https://www.benchchem.com/product/b3030312#red-cla-probe-for-imaging-mitochondrial-thiols
https://www.benchchem.com/product/b3030312#red-cla-probe-for-imaging-mitochondrial-thiols
https://www.benchchem.com/product/b3030312#red-cla-probe-for-imaging-mitochondrial-thiols
https://www.benchchem.com/product/b3030312#red-cla-probe-for-imaging-mitochondrial-thiols
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3030312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

